2-Methyloxazole-4-carbonitrile
Overview
Description
2-Methyloxazole-4-carbonitrile is a heterocyclic organic compound with the molecular formula C5H4N2O. It is a derivative of oxazole, characterized by a five-membered ring containing one oxygen and one nitrogen atom.
Mechanism of Action
Target of Action
2-Methyloxazole-4-carbonitrile is a derivative of oxazole, a heterocyclic compoundIt’s known that oxazole derivatives have been found to exhibit antiviral activities . They have shown considerable antiviral activity against the human cytomegalovirus (HCMV) in vitro .
Mode of Action
It’s known that nitriles, such as this compound, can undergo a reaction where the hydride nucleophile attacks the electrophilic carbon in the nitrile to form an imine anion . This imine anion can then accept a second hydride to form a dianion, which can be converted to an amine by the addition of water .
Biochemical Pathways
Oxazole derivatives are known to interact with various enzymes and receptors via numerous non-covalent interactions . These interactions can affect various biochemical pathways, leading to a wide range of biological actions.
Pharmacokinetics
The compound’s Log Po/w (iLOGP) is 1.2, indicating its lipophilicity . These properties can impact the bioavailability of the compound.
Result of Action
Oxazole derivatives have been found to exhibit a wide range of biological actions, including anticancer, antibacterial, anticonvulsant, anti-allergic, anthelmintic, antiviral, antidepressant, analgesic, and antioxidant properties .
Action Environment
The safety data sheet for the compound suggests that it should be stored in a well-ventilated place and kept tightly closed . This suggests that exposure to air and light might affect the stability of the compound.
Biochemical Analysis
Biochemical Properties
2-Methyloxazole-4-carbonitrile plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with several enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. The interaction between this compound and cytochrome P450 enzymes often involves the formation of a complex that can either inhibit or activate the enzyme’s activity, depending on the specific enzyme and the context of the reaction .
Additionally, this compound has been shown to interact with proteins involved in cellular signaling pathways. For instance, it can bind to certain receptor proteins, modulating their activity and influencing downstream signaling events. These interactions are typically mediated through non-covalent bonds, such as hydrogen bonds and van der Waals forces, which allow for reversible binding and regulation of protein function.
Cellular Effects
The effects of this compound on various cell types and cellular processes are diverse and significant. In particular, this compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of transcription factors, leading to changes in the expression of genes involved in cell growth, differentiation, and apoptosis .
Moreover, this compound has been shown to affect cellular metabolism by interacting with key metabolic enzymes. This interaction can lead to alterations in metabolic flux and changes in the levels of various metabolites. These effects are particularly relevant in the context of cancer research, where metabolic reprogramming is a hallmark of cancer cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound can bind to specific biomolecules, such as enzymes and receptors, through non-covalent interactions. These binding interactions can result in either inhibition or activation of the target biomolecule’s activity, depending on the context .
For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. Alternatively, it can activate enzymes by inducing conformational changes that enhance their catalytic efficiency. Additionally, this compound can influence gene expression by modulating the activity of transcription factors, leading to changes in the transcriptional landscape of the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is generally stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or reactive chemicals . The degradation products of this compound can have different biochemical properties and may influence cellular function in distinct ways.
Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function. For example, chronic exposure to this compound can result in sustained changes in gene expression and metabolic activity, which may have implications for its use in therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound can have beneficial effects, such as modulating enzyme activity and improving metabolic function. At high doses, this compound can exhibit toxic effects, including liver and kidney damage, due to its interaction with key metabolic enzymes and the generation of reactive metabolites .
Threshold effects have been observed in animal studies, where a certain dosage level must be reached before significant biochemical and physiological changes occur. These threshold effects are important for determining the safe and effective dosage range for potential therapeutic applications of this compound .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes catalyze the oxidation of this compound, leading to the formation of various metabolites. The primary metabolic pathway involves the hydroxylation of the oxazole ring, followed by further oxidation and conjugation reactions .
The metabolites of this compound can have different biochemical properties and may interact with other metabolic enzymes and cofactors. These interactions can influence metabolic flux and alter the levels of key metabolites, which can have downstream effects on cellular function and physiology .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyloxazole-4-carbonitrile can be synthesized through several methods. One common synthetic route involves the reaction of ethanimidic acid, N-(cyanomethyl)-, ethyl ester with ethyl formate. This reaction typically requires specific conditions, such as the presence of a base and controlled temperature .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The exact methods can vary depending on the desired scale and application, but they generally follow similar principles to laboratory synthesis, with additional considerations for safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Methyloxazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing groups, while reduction may yield more saturated compounds .
Scientific Research Applications
2-Methyloxazole-4-carbonitrile has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological pathways and interactions.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-5-nitrooxazole
- 2-Methyl-4-oxazolecarboxylic acid
- 2-Methyl-4-oxazolecarboxamide
Uniqueness
2-Methyloxazole-4-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
2-methyl-1,3-oxazole-4-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O/c1-4-7-5(2-6)3-8-4/h3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVFTYSPOXDAKMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60415959 | |
Record name | 2-Methyloxazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60415959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89282-09-7 | |
Record name | 2-Methyloxazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60415959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methyl-1,3-oxazole-4-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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